molecular formula C8H8BrNS B2738278 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine CAS No. 193414-60-7

7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine

Cat. No.: B2738278
CAS No.: 193414-60-7
M. Wt: 230.12
InChI Key: QWWYGAWGUCQKDL-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is an organic compound with the molecular formula C8H8BrNS. It belongs to the class of benzothiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction conditions are usually mild, and the yields are generally good to excellent.

Chemical Reactions Analysis

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like potassium carbonate, catalysts like DABCO, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine can be compared with other similar compounds, such as:

  • 6-Bromo-2H-benzo[b][1,4]thiazin-3(4H)-one
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine
  • 7-Fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one
  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNS/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWYGAWGUCQKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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